molecular formula C19H23NO2 B5122567 ethyl 1-(1-naphthylmethyl)-3-piperidinecarboxylate

ethyl 1-(1-naphthylmethyl)-3-piperidinecarboxylate

Cat. No. B5122567
M. Wt: 297.4 g/mol
InChI Key: SJCRQQDKUWTIJP-UHFFFAOYSA-N
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Description

Ethyl 1-(1-naphthylmethyl)-3-piperidinecarboxylate, commonly known as ENP, is a chemical compound that has been used in scientific research for several years. It is a type of piperidine derivative that has been found to have various biochemical and physiological effects. ENP has been synthesized using different methods and has been studied for its mechanism of action and potential applications in research.

Mechanism of Action

ENP works by inhibiting the reuptake of dopamine and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on mood and behavior. ENP has also been found to have an affinity for the sigma-1 receptor, which is involved in the regulation of calcium signaling and has been implicated in various neurological disorders.
Biochemical and Physiological Effects:
ENP has been found to have various biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which can have effects on mood and behavior. ENP has also been found to increase the levels of norepinephrine, another neurotransmitter involved in the regulation of mood. Additionally, ENP has been found to have an effect on the sigma-1 receptor, which can have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

ENP has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the reuptake of dopamine and serotonin, which can be useful for the study of neurotransmitter transporters and receptors. ENP has also been found to have potential applications in the treatment of neurological disorders, which can make it a useful tool for drug discovery. However, ENP has limitations in terms of its solubility and stability, which can affect its use in lab experiments.

Future Directions

There are several future directions for the study of ENP. One direction is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the study of the sigma-1 receptor and its role in neurological disorders. ENP has also been found to have potential applications in the treatment of addiction, which can be a promising area for future research. Additionally, the study of ENP's effects on other neurotransmitters and receptors can provide further insights into its mechanism of action and potential applications.
Conclusion:
ENP is a piperidine derivative that has been used in scientific research for various purposes. It has been synthesized using different methods and has been found to have potential applications in the treatment of neurological disorders. ENP works by inhibiting the reuptake of dopamine and serotonin and has been found to have an affinity for the sigma-1 receptor. ENP has several advantages and limitations for lab experiments, and there are several future directions for its study. ENP has the potential to be a useful tool for drug discovery and the study of neurological disorders.

Synthesis Methods

ENP can be synthesized using different methods, including the condensation reaction of ethyl 3-piperidinecarboxylate with 1-naphthaldehyde. This reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction of ethyl 3-piperidinecarboxylate with 1-naphthylmethyl chloride in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed to obtain ENP.

Scientific Research Applications

ENP has been used in scientific research for various purposes, including the study of the central nervous system. It has been found to have potential applications in the treatment of neurological disorders such as Parkinson's disease and depression. ENP has also been used as a tool for the study of neurotransmitter transporters and receptors. It has been found to inhibit the reuptake of dopamine and serotonin, which are neurotransmitters involved in mood regulation.

properties

IUPAC Name

ethyl 1-(naphthalen-1-ylmethyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-2-22-19(21)17-10-6-12-20(14-17)13-16-9-5-8-15-7-3-4-11-18(15)16/h3-5,7-9,11,17H,2,6,10,12-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCRQQDKUWTIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(naphthalen-1-ylmethyl)piperidine-3-carboxylate

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